5-amino-N-(4-acetamidophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-N-(4-acetamidophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 5-amino-substituted triazole core with a 4-methylphenyl group at position 1 and an N-(4-acetamidophenyl) carboxamide moiety at position 3. This structural duality positions the compound as a candidate for diverse biological applications, including antimicrobial or anticancer therapies .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-amino-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-11-3-9-15(10-4-11)24-17(19)16(22-23-24)18(26)21-14-7-5-13(6-8-14)20-12(2)25/h3-10H,19H2,1-2H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUIBPJESJASSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-N-(4-acetamidophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in treating infectious diseases and cancer. The biological activity of this compound has been explored through various studies, highlighting its efficacy against specific pathogens and cancer cell lines.
Synthesis and Structure
The synthesis of this compound typically involves the formation of the triazole ring through click chemistry methods. The compound's structure includes an amino group, an acetamido moiety, and a phenyl ring that contribute to its biological activity.
Antiparasitic Activity
One of the significant findings regarding this compound is its activity against Trypanosoma cruzi , the causative agent of Chagas' disease. Research conducted by Zhang et al. (2017) demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibited potent antiparasitic effects in vitro and in vivo. The study utilized a phenotypic high-content screening approach against infected VERO cells, leading to the identification of compounds that significantly reduced parasite burden in mouse models.
Key Findings:
- In vitro IC50 : The compound showed promising potency with IC50 values indicating effective inhibition of parasite growth.
- In vivo Efficacy : A notable reduction in parasitemia was observed in treated mice compared to controls, suggesting potential for further development as a therapeutic agent against Chagas' disease .
Anticancer Activity
Recent studies have also evaluated the anticancer properties of this compound. A study published in Frontiers in Pharmacology reported that certain triazole hybrids exhibited significant cytotoxicity against various cancer cell lines.
Case Study:
- Cell Lines Tested : The compound was tested against H460 lung cancer cells and H1299 non-small cell lung cancer cells.
- Mechanism of Action : The compound induced apoptosis and increased reactive oxygen species (ROS) production within the cells. Western blot analysis indicated elevated levels of LC3 and γ-H2AX expression post-treatment, suggesting involvement in autophagy and DNA damage response pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Amino Group : Enhances solubility and may facilitate interactions with biological targets.
- Acetamido Moiety : Contributes to the compound's stability and potential binding affinity.
- Phenyl Substituents : Variations in substituents on the phenyl rings significantly influence activity profiles against both parasites and cancer cells.
Data Summary
| Biological Activity | Target Organism/Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Antiparasitic | Trypanosoma cruzi | Varies | Inhibition of parasite growth |
| Anticancer | H460 Lung Cancer Cells | 6.06 μM | Induction of apoptosis; ROS generation |
Comparison with Similar Compounds
Key Structural Variations
- Substituent Effects on the Triazole Core: Electron-Withdrawing Groups (EWGs): Compounds like 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () feature chlorine substituents, which enhance electrophilicity and antiproliferative activity (e.g., renal cancer RXF 393 cells, GP = -13.42%) but may reduce solubility . Hybrid Substituents: The acetamidophenyl group in the target compound balances hydrophobicity (via the methyl group) and hydrogen-bonding capacity (via the amide), offering a unique pharmacodynamic profile compared to purely hydrophobic (e.g., 4-methylphenyl) or polar (e.g., fluorophenyl) analogs .
Positional Isomerism :
- Benzyl vs. Phenyl Substituents: Derivatives like 5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () exhibit altered steric and electronic profiles due to the benzyl linker, which may influence off-target interactions .
Methodological Comparisons
- Core Synthesis : Most triazole derivatives, including the target compound, are synthesized via cyclization reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC). highlights the use of thionyl chloride to activate carboxylic acid intermediates, followed by coupling with amines to form carboxamides .
Analytical Data
- Purity and Stability: The target compound’s purity (>97% via HPLC) aligns with standards seen in analogs like N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (97.4% purity, ). However, fluorinated derivatives (e.g., 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, ) often exhibit higher metabolic stability due to fluorine’s electronegativity .
Antiproliferative Effects
- The target compound’s acetamidophenyl group may confer moderate activity compared to dichlorophenyl or fluorophenyl analogs. For example, 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide showed GP = -27.30% against CNS cancer SNB-75 cells, suggesting EWGs enhance potency .
- Mechanistic Insights: Unlike 5-amino-1-(carbamoylmethyl) derivatives (), which inhibit bacterial SOS response pathways, the target compound’s activity may hinge on disrupting eukaryotic signaling pathways (e.g., Wnt/β-catenin, ) due to its hybrid substituent profile .
Antimicrobial Potential
- Triazole-carboxamides with thiophene or morpholino groups () demonstrate broader antimicrobial spectra, whereas the target compound’s acetamidophenyl group may limit activity to Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-N-(4-acetamidophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:
-
Step 1 : Condensation of 4-acetamidoaniline with a substituted isocyanide to form a carboxamide intermediate.
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Step 2 : Cyclization using sodium azide and copper(I) iodide under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
-
Purification : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) and NMR (¹H/¹³C) for structural validation .
- Critical Parameters : Reaction yield (60–75%) is sensitive to anhydrous conditions and stoichiometric ratios of azide precursors.
| Synthesis Optimization Table |
|---|---|
| Solvent | DMF > DMSO (higher yield) |
| Catalyst | CuI (10 mol%) |
| Temp/Time | 90°C, 18 hours |
| Yield | 68% ± 5% |
Q. How is the molecular structure of this compound validated?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves atomic positions with SHELXL (R-factor < 0.05) .
- NMR Spectroscopy : ¹H NMR (DMSO-d6): δ 8.2 (s, 1H, triazole), 7.6–7.8 (m, aromatic protons), 2.3 (s, 3H, methyl) .
- Mass Spectrometry : ESI-MS m/z 395.1 [M+H]⁺ confirms molecular weight .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during refinement?
- Methodological Answer :
- SHELXL Refinement : Use PART commands to model disorder. Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters .
- Validation Tools : Check R1/wR2 convergence and ADP consistency via WinGX/ORTEP .
- Example : A 2025 study resolved triazole ring disorder (C–N bond variance < 0.02 Å) using iterative refinement cycles .
Q. What strategies address low aqueous solubility in biological assays?
- Methodological Answer :
-
Co-solvent Systems : Use DMSO/PBS (≤5% v/v) to maintain solubility without denaturing proteins .
-
Derivatization : Introduce sulfonate or PEG groups at the 4-methylphenyl position to enhance hydrophilicity .
-
Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability (tested in murine models) .
| Solubility Enhancement Table |
|---|---|
| Method | Solubility (mg/mL) | Bioavailability (%) |
| Native Compound | 0.12 | 15 |
| PEGylated Derivative | 1.8 | 42 |
| PLGA Nanoparticles | 2.5 | 68 |
Q. How do structural modifications influence enzyme inhibition (e.g., kinase targets)?
- Methodological Answer :
- SAR Analysis : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance binding to ATP pockets.
- Docking Studies : AutoDock Vina predicts ∆G values (< -9 kcal/mol) for interactions with EGFR kinase (PDB: 1M17) .
- Experimental Validation : IC50 shifts from 120 nM (wild-type) to 18 nM (4-CF3 derivative) in kinase inhibition assays .
Q. What analytical methods resolve contradictory bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC50 values under standardized conditions (e.g., pH 7.4, 37°C).
- Assay Interference Checks : Test for false positives via glutathione or serum albumin interaction assays .
- Case Study : A 2024 study attributed discrepancies (IC50 50 nM vs. 220 nM) to variations in cellular ATP levels during kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
